Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate
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Overview
Description
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate: is a chemical compound with the molecular formula C14H15N3O2 and a molar mass of 257.29 g/mol . This compound is characterized by the presence of an allyl group, an aminomethyl group, and an isoquinoline ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the isoquinoline derivative.
Carbamate Formation: The final step involves the formation of the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Scientific Research Applications
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Allyl (7-(aminomethyl)isoquinolin-1-yl)carbamate: shares similarities with other isoquinoline derivatives and carbamate compounds.
Isoquinoline Derivatives: Compounds such as 7-(aminomethyl)isoquinoline and its derivatives.
Carbamate Compounds: Compounds like allyl carbamate and its analogs.
Uniqueness
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
prop-2-enyl N-[7-(aminomethyl)isoquinolin-1-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-2-7-19-14(18)17-13-12-8-10(9-15)3-4-11(12)5-6-16-13/h2-6,8H,1,7,9,15H2,(H,16,17,18) |
InChI Key |
FYKBYLSGKMDBDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=NC=CC2=C1C=C(C=C2)CN |
Origin of Product |
United States |
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